1-(Azetidin-3-yl)piperidin-4-ol; bis(trifluoroprop-2-enoic acid)
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Overview
Description
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is a chemical compound with the molecular formula C12H18F6N2O5 and a molecular weight of 384.28 g/mol . It is known for its unique structure, which includes both azetidine and piperidine rings, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common method includes the reaction of 1-(Azetidin-3-yl)piperidin-4-ol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is unique due to its combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H18F6N2O5 |
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Molecular Weight |
408.29 g/mol |
IUPAC Name |
1-(azetidin-3-yl)piperidin-4-ol;2,3,3-trifluoroprop-2-enoic acid |
InChI |
InChI=1S/C8H16N2O.2C3HF3O2/c11-8-1-3-10(4-2-8)7-5-9-6-7;2*4-1(2(5)6)3(7)8/h7-9,11H,1-6H2;2*(H,7,8) |
InChI Key |
VENMAGPREWPIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2CNC2.C(=C(F)F)(C(=O)O)F.C(=C(F)F)(C(=O)O)F |
Origin of Product |
United States |
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